molecular formula C11H11NO3S B13027360 Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B13027360
M. Wt: 237.28 g/mol
InChI Key: NPDISFVHQWZGNA-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:

Biological Activity

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3S. Its structure includes a benzothiazole ring, a methoxy group, and a carboxylate moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes, such as cell proliferation and inflammatory responses. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways. It has been observed to affect the expression of genes related to cell survival and death .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against:

  • Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
  • Fungal Infections : It has also been tested against several fungal pathogens, demonstrating potential as an antifungal agent .

Anticancer Activity

Several studies have reported the anticancer effects of this compound:

  • Cell Line Studies : In vitro studies on human cancer cell lines (such as MDA-MB-231 for breast cancer) revealed that the compound can significantly reduce cell viability at certain concentrations. For example, an IC50 value was reported around 16.23 ± 0.81 μM for specific cancer types .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings highlighted its effectiveness in inhibiting growth in several strains, thus supporting its use in treating infections.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal properties observed
AnticancerInduces apoptosis in cancer cells; reduces cell viability in vitro
Enzyme InhibitionInhibits COX enzymes linked to inflammation and cancer

Properties

IUPAC Name

ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-5-4-7(14-2)6-9(8)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDISFVHQWZGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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